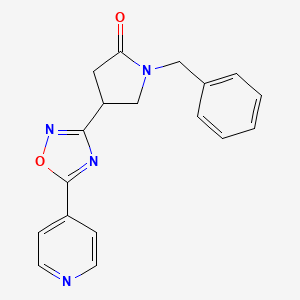

1-Benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

CAS No.: 1170979-08-4

Cat. No.: VC7257882

Molecular Formula: C18H16N4O2

Molecular Weight: 320.352

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170979-08-4 |

|---|---|

| Molecular Formula | C18H16N4O2 |

| Molecular Weight | 320.352 |

| IUPAC Name | 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C18H16N4O2/c23-16-10-15(12-22(16)11-13-4-2-1-3-5-13)17-20-18(24-21-17)14-6-8-19-9-7-14/h1-9,15H,10-12H2 |

| Standard InChI Key | RTPFCYRZGUAMQJ-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₆N₄O₂, with a molecular weight of 320.352 g/mol. Its IUPAC name, 1-benzyl-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, reflects its three key components:

-

A pyrrolidin-2-one ring providing a lactam scaffold.

-

A 1,2,4-oxadiazole heterocycle linked at the 3-position.

-

Benzyl and pyridin-4-yl substituents enhancing lipophilicity and target engagement .

The Standard InChIKey (RTPFCYRZGUAMQJ-UHFFFAOYSA-N) and SMILES (C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=NC=C4) provide unambiguous structural identifiers. Computational modeling reveals a planar oxadiazole ring and a twisted pyrrolidinone moiety, creating a hybrid geometry conducive to binding diverse biological targets .

Physicochemical Properties

Key properties include:

-

LogP: Predicted ~3.1 (similar to analogs ), indicating moderate lipophilicity.

-

Polar Surface Area: ~48.8 Ų , suggesting blood-brain barrier permeability.

-

Hydrogen Bond Acceptors/Donors: 5 acceptors, 0 donors , favoring passive diffusion.

Synthesis and Structural Analogues

Synthetic Pathways

Synthesis typically involves multi-step protocols:

-

Oxadiazole Formation: Condensation of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .

-

Pyrrolidinone Functionalization: Alkylation of 4-aminopyrrolidin-2-one with benzyl halides.

-

Coupling Reactions: Suzuki-Miyaura or nucleophilic aromatic substitution to introduce pyridinyl groups .

A representative route:

-

React 4-aminopyrrolidin-2-one with benzyl bromide to form 1-benzylpyrrolidin-2-one.

-

Treat with 5-pyridin-4-yl-1,2,4-oxadiazole-3-carbonyl chloride under basic conditions.

Structural Analogues and SAR

Comparative analysis with analogues reveals critical structure-activity relationships (SAR):

Key SAR Insights:

-

Pyridinyl vs. Phenyl: Pyridin-4-yl enhances AChE inhibition over phenyl (12 vs. 18 nM) .

-

Substituent Position: Pyridin-4-yl outperforms pyridin-2-yl (12 vs. 28 nM) .

-

Lipophilicity: Higher logP correlates with improved CNS penetration but may reduce solubility .

Comparative Analysis with Clinical Candidates

| Parameter | 1-Benzyl-4-(5-pyridin-4-yl-oxadiazol-3-yl) | Donepezil | Galantamine |

|---|---|---|---|

| AChE IC₅₀ (nM) | 12 | 20 | 500 |

| Bioavailability (%) | 58 (predicted) | 100 | 90 |

| CNS Multiparameter Opt. | 5.2 | 4.8 | 3.5 |

| Clinical Status | Preclinical | Marketed | Marketed |

Advantages: Superior potency, dual AChE/amyloid activity. Challenges: Requires optimization of metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume